4-[3-(1H-Benzimidazol-2-YL)-1H-indazol-6-YL]-2-methoxyphenol
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Overview
Description
4-[3-(1H-BENZIMIDAZOL-2-YL)-1H-INDAZOL-6-YL]-2-METHOXYPHENOL is a complex organic compound belonging to the class of methoxyphenols. These compounds contain a methoxy group attached to the benzene ring of a phenol moiety . The compound is characterized by its unique structure, which includes benzimidazole and indazole rings, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-[3-(1H-BENZIMIDAZOL-2-YL)-1H-INDAZOL-6-YL]-2-METHOXYPHENOL involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring . The indazole ring can be synthesized through the reaction of hydrazine with ortho-substituted nitrobenzenes . The final step involves the coupling of the benzimidazole and indazole rings with a methoxyphenol moiety under specific reaction conditions, such as refluxing in ethanol .
Chemical Reactions Analysis
4-[3-(1H-BENZIMIDAZOL-2-YL)-1H-INDAZOL-6-YL]-2-METHOXYPHENOL undergoes various chemical reactions, including:
Scientific Research Applications
4-[3-(1H-BENZIMIDAZOL-2-YL)-1H-INDAZOL-6-YL]-2-METHOXYPHENOL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(1H-BENZIMIDAZOL-2-YL)-1H-INDAZOL-6-YL]-2-METHOXYPHENOL involves its interaction with specific molecular targets, such as serine/threonine-protein kinase Chk1 . The compound binds to the active site of the enzyme, inhibiting its activity and leading to downstream effects on cellular processes . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-[3-(1H-BENZIMIDAZOL-2-YL)-1H-INDAZOL-6-YL]-2-METHOXYPHENOL is unique due to its combined benzimidazole and indazole rings. Similar compounds include:
Benzimidazole derivatives: These compounds, such as thiabendazole, exhibit a wide range of biological activities, including antiparasitic and antifungal properties.
Indazole derivatives: Compounds like indazole-3-carboxylic acid are known for their anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its dual-ring structure, which imparts a combination of properties from both benzimidazole and indazole, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H16N4O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[3-(1H-benzimidazol-2-yl)-1H-indazol-6-yl]-2-methoxyphenol |
InChI |
InChI=1S/C21H16N4O2/c1-27-19-11-13(7-9-18(19)26)12-6-8-14-17(10-12)24-25-20(14)21-22-15-4-2-3-5-16(15)23-21/h2-11,26H,1H3,(H,22,23)(H,24,25) |
InChI Key |
GYPHGCGOSZJXOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC3=C(C=C2)C(=NN3)C4=NC5=CC=CC=C5N4)O |
Origin of Product |
United States |
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